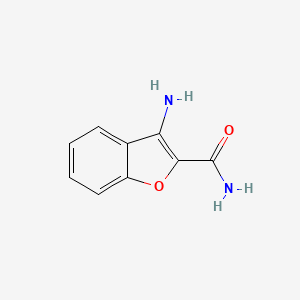

3-Aminobenzofuran-2-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOYSSLDDDZIJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344933 | |

| Record name | 3-Amino-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54802-10-7 | |

| Record name | 3-Amino-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminobenzofuran-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-Aminobenzofuran-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the structure elucidation of 3-aminobenzofuran-2-carboxamide, a key heterocyclic scaffold of interest in medicinal chemistry. This document outlines the synthetic pathway, detailed experimental protocols for spectroscopic analysis, and a comprehensive interpretation of the resulting data that confirms the molecule's structural identity.

Synthesis and Spectroscopic Characterization

The structural confirmation of this compound, with the empirical formula C₉H₈N₂O₂, relies on a combination of synthetic chemistry and spectroscopic analysis. The molecular weight of this compound is 176.17 g/mol . A plausible synthetic route involves the cyclization of 2-hydroxybenzonitrile derivatives.[1] Subsequent characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides unequivocal evidence for its structure.

Synthesis of this compound

While a direct, detailed synthesis protocol for this compound was not found in the provided literature, a general and plausible method can be inferred from the synthesis of similar 3-aminobenzofuran derivatives.[1][2] The following protocol is a representative example based on established chemical principles for the formation of the benzofuran ring system.

Experimental Protocol: Synthesis of this compound

-

Step 1: Preparation of 2-(cyanomethoxy)benzonitrile. To a solution of 2-hydroxybenzonitrile (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), is added a base like potassium carbonate (K₂CO₃, 2 equivalents). 2-Bromoacetonitrile (1.1 equivalents) is then added, and the reaction mixture is stirred at room temperature until completion (monitored by Thin Layer Chromatography). The product is then isolated by extraction after an aqueous workup.

-

Step 2: Cyclization to this compound. The intermediate, 2-(cyanomethoxy)benzonitrile, is dissolved in a suitable solvent like ethanol. A strong base, such as sodium ethoxide, is added portion-wise at room temperature. The reaction mixture is then heated to reflux for several hours. The progress of the intramolecular cyclization is monitored by TLC. Upon completion, the reaction is cooled, and the product is precipitated by the addition of water. The solid this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Data and Analysis

The elucidation of the structure of this compound is confirmed through the analysis of its spectroscopic data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.96 | singlet | 2H | -NH₂ (amino group) |

| 7.62 - 7.29 | multiplet | 4H | Ar-H (aromatic protons) |

| 5.63 | singlet | 2H | -CONH₂ (carboxamide protons) |

Table 1: ¹H NMR Spectroscopic Data for this compound. Data is representative and compiled from literature on similar compounds.[1]

Experimental Protocol: ¹H NMR Spectroscopy

-

Instrument: Bruker 500 MHz NMR Spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Procedure: A small sample of this compound is dissolved in the deuterated solvent. The solution is transferred to an NMR tube, and the spectrum is acquired at room temperature.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups within the molecule.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3326, 3145 | Strong, Broad | N-H stretching (amino and amide groups) |

| 1633 | Strong | C=O stretching (amide I band) |

| 1592 | Medium | C=C stretching (aromatic ring) |

| 1315 | Medium | C-N stretching |

Table 2: IR Spectroscopic Data for this compound. Data is representative and compiled from literature on similar compounds.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Technique: ATR-Neat.[4]

-

Procedure: A small amount of the solid sample is placed directly on the ATR crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Assignment |

| 176 | 100 | [M]⁺ (Molecular ion) |

| 159 | High | [M-NH₃]⁺ |

| 132 | Medium | [M-CONH₂]⁺ |

| 104 | Medium | [M-CONH₂-CO]⁺ |

Table 3: Mass Spectrometry Data for this compound. Data is representative and compiled from literature.[4][5]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrument: A standard GC-MS system.

-

Ionization Mode: Electron Ionization (EI).

-

Procedure: A dilute solution of the compound in a volatile solvent is injected into the GC, where it is vaporized and separated. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio of the fragments is detected.

Workflow and Logical Relationships

The process of structure elucidation follows a logical progression from synthesis to definitive characterization.

Caption: Workflow for the synthesis and structure elucidation of this compound.

This comprehensive analysis, combining synthesis with modern spectroscopic techniques, provides a robust framework for the unequivocal structure elucidation of this compound, a molecule with significant potential in the development of novel therapeutic agents.

References

- 1. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. This compound | C9H8N2O2 | CID 600546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

Synthesis of 3-Aminobenzofuran-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 3-aminobenzofuran-2-carboxamide and its derivatives, a scaffold of significant interest in medicinal chemistry. The methodologies presented are collated from recent scientific literature, offering detailed experimental protocols and quantitative data to support research and development in this area.

Introduction

The benzofuran core is a privileged scaffold in drug discovery, present in numerous natural products and clinically approved drugs. The introduction of an amino group at the 3-position and a carboxamide at the 2-position creates a versatile molecule with potential applications in various therapeutic areas. This document outlines key synthetic strategies for accessing this important molecular framework.

Synthetic Pathways

Two primary strategies have emerged for the synthesis of 3-aminobenzofuran derivatives with functionality at the 2-position: a cesium carbonate-mediated cyclization and a palladium-catalyzed cross-coupling approach followed by transamidation.

Cesium Carbonate-Mediated Synthesis of 3-Amino-2-aroylbenzofurans

A rapid and efficient one-pot synthesis of 3-amino-2-aroylbenzofuran derivatives has been developed, utilizing a cesium carbonate-mediated reaction between 2-hydroxybenzonitriles and α-bromoacetophenones.[1] This method provides a direct route to 3-aminobenzofurans with a carbonyl group at the 2-position, which can be a precursor to the desired carboxamide.

Reaction Scheme:

Experimental Protocol:

To a solution of 2-hydroxybenzonitrile (0.5 mmol) and 2-bromoacetophenone (0.5 mmol) in DMF (2.0 mL) was added cesium carbonate (2.0 equiv). The reaction mixture was stirred at room temperature for 10–20 minutes. Upon completion, the reaction mixture was poured into ice-cold water, and the precipitated solid was filtered, washed with water, and dried to afford the desired 3-amino-2-aroylbenzofuran.[1]

Quantitative Data:

| 2-Hydroxybenzonitrile Substituent | α-Bromoacetophenone Substituent | Yield (%) |

| H | H | 95 |

| 5-Br | H | 92 |

| 5-Cl | H | 93 |

| 4-Me | H | 90 |

| H | 4-Me | 94 |

| H | 4-OMe | 91 |

| H | 4-Cl | 96 |

Table 1: Substrate scope and yields for the synthesis of 3-amino-2-aroylbenzofuran derivatives.[1]

Palladium-Catalyzed C-H Arylation and Transamidation

A modular approach to C3-substituted benzofuran-2-carboxamides involves an 8-aminoquinoline-directed palladium-catalyzed C-H arylation, followed by a one-pot, two-step transamidation.[2] While this method does not directly yield a 3-amino derivative, it provides a powerful tool for creating diverse benzofuran-2-carboxamides with various substituents at the 3-position.

Workflow Diagram:

Experimental Protocols:

C-H Arylation: A reaction vial was charged with N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equiv), aryl iodide (3.0 equiv), Pd(OAc)2 (5 to 10 mol%), NaOAc (1.0 equiv), and AgOAc (1.5 equiv). The solids were suspended in cyclopentyl methyl ether (CPME) (0.5 M) and stirred at 110 °C under an inert atmosphere.[2]

Two-Step, One-Pot Transamidation:

-

Boc Activation: To the crude C-H arylation product was added Boc2O (5 equiv.), DMAP (15 mol%), and acetonitrile. The mixture was stirred at 60 °C for 5 hours.[2]

-

Aminolysis: The reaction mixture was concentrated, and toluene and the desired amine (1.5 equiv) were added. The mixture was stirred at 60 °C. Upon completion, the mixture was concentrated and purified by column chromatography.[2]

Quantitative Data:

| Aryl Iodide | C-H Arylation Yield (%) | Amine for Transamidation | Final Product Yield (%) |

| 4-Iodoanisole | 86 | Benzylamine | 85 |

| 5-Iodo-m-xylene | 76 | Morpholine | 92 |

| 4-Iodotoluene | 88 | Piperidine | 78 |

Table 2: Yields for the C-H arylation and subsequent transamidation.[2]

Synthesis of 3-Aminobenzofuran from 2-Hydroxybenzonitrile

A straightforward synthesis of a 3-aminobenzofuran derivative starts from commercially available 2-hydroxybenzonitrile. This intermediate can then be further functionalized.[3]

Reaction Scheme:

Experimental Protocol:

Step 1: Synthesis of 2-(pyridin-4-ylmethoxy)benzonitrile: A mixture of 2-hydroxybenzonitrile, 4-(bromomethyl)pyridine, and K2CO3 was reacted to afford the intermediate.[3]

Step 2: Synthesis of 4-(3-aminobenzofuran-2-yl)pyridine: A mixture of the intermediate (3 mmol) and potassium tert-butoxide (5 mmol) in DMF (5 ml) was stirred at 80°C for 5 hours. The reaction mixture was cooled to room temperature and poured into ice water. The precipitated solid was filtered, washed, and recrystallized from ethanol to yield the product.[3] The reported yield for this step is 73%.[3]

Conclusion

The synthesis of this compound and its derivatives can be achieved through several effective strategies. The cesium carbonate-mediated cyclization offers a direct and high-yielding route to 3-amino-2-aroylbenzofurans, which are valuable precursors. The palladium-catalyzed C-H arylation and transamidation methodology provides a highly modular approach for creating a diverse library of C3-substituted benzofuran-2-carboxamides. The choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials. These detailed protocols and data provide a solid foundation for researchers to further explore the chemical space and biological potential of this important class of molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry [mdpi.com]

- 3. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 3-Aminobenzofuran-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzofuran-2-carboxamide is a heterocyclic organic compound featuring a benzofuran core substituted with an amino group at the 3-position and a carboxamide group at the 2-position. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in various biologically active natural products and synthetic compounds. Derivatives of 3-aminobenzofuran have demonstrated a range of pharmacological activities, including potential as neuroprotective agents and inhibitors of ischemic cell death. This document provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and potential biological activities of this compound to support further research and development efforts.

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the available data for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | PubChem CID 600546[1] |

| Molecular Weight | 176.17 g/mol | PubChem CID 600546[1] |

| Melting Point | 157-161 °C | Sigma-Aldrich[2] |

| LogP (Predicted) | 1.4 | PubChem CID 600546[1] |

| pKa (Predicted) | Basic pKa: 2.5 (Amine), Acidic pKa: 16.2 (Amide) | Chemicalize |

| Solubility | Data not available | |

| Appearance | White to off-white crystalline powder | Commercial Suppliers |

| CAS Number | 54802-10-7 | PubChem CID 600546[1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, adapted from methodologies reported for its derivatives. A common route starts from 2-hydroxybenzonitrile.

Step 1: O-Alkylation of 2-Hydroxybenzonitrile

-

To a solution of 2-hydroxybenzonitrile (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Add an appropriate 2-haloacetamide (e.g., 2-chloroacetamide) (1.1 eq) to the mixture.

-

Stir the reaction mixture at a moderately elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry to yield the O-alkylated intermediate.

Step 2: Intramolecular Cyclization

-

Dissolve the intermediate from Step 1 in a suitable solvent, such as DMF or ethanol.

-

Add a base, such as potassium tert-butoxide or sodium ethoxide, to the solution.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

-

The product, this compound, will precipitate. Collect the solid by filtration, wash with a suitable solvent (e.g., cold ethanol), and dry.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound and confirm its molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amine and amide, and the C=O stretch of the amide.

-

Melting Point Analysis: The melting point of the synthesized compound should be determined and compared with the literature value.

-

Purity Analysis: The purity of the compound can be assessed by High-Performance Liquid Chromatography (HPLC).

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, its derivatives have shown promise in two key therapeutic areas: Alzheimer's disease and ischemic cell death.

Cholinesterase Inhibition

Derivatives of 3-aminobenzofuran have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes increases acetylcholine levels in the brain, a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The binding of these inhibitors to the active site of cholinesterases prevents the hydrolysis of acetylcholine.[3][4]

Ischemic Cell Death Inhibition

Benzofuran derivatives have also been investigated as inhibitors of ischemic cell death. Ischemia, or restricted blood flow, leads to a cascade of events including excitotoxicity, oxidative stress, and inflammation, ultimately resulting in apoptosis or necrosis of cells. The protective mechanism of these compounds may involve the modulation of key signaling pathways involved in cell survival and death.

The intrinsic pathway of apoptosis is a critical component of ischemic cell death.[5][6][7] This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a caspase cascade, culminating in the execution of apoptosis.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, characterization, and biological evaluation of this compound and its derivatives.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of neurodegenerative diseases and ischemic conditions. This technical guide has summarized the key physicochemical properties, provided a general synthetic and characterization framework, and highlighted potential biological activities and associated signaling pathways based on the performance of its derivatives. Further research is warranted to fully elucidate the therapeutic potential of this compound and its analogs, with a particular need for experimental determination of its solubility and a more detailed investigation into its specific biological targets and mechanisms of action.

References

- 1. This compound | C9H8N2O2 | CID 600546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-氨基苯并呋喃-2-甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. Acetylcholinesterase and its inhibition in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrial and apoptotic neuronal death signaling pathways in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuronal death/survival signaling pathways in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-Aminobenzofuran-2-carboxamide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Aminobenzofuran-2-carboxamide, a key heterocyclic compound with applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, alongside the experimental protocols for these analyses.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d6)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: While the existence of ¹H NMR spectra for this compound is confirmed, specific chemical shift values were not available in the public domain search results.[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Specific peak table not available in search results | N-H Stretching (Amine and Amide) |

| C=O Stretching (Amide) | |

| C=C Stretching (Aromatic) | |

| C-N Stretching | |

| C-O Stretching |

Note: The presence of characteristic functional groups such as amine, amide, and the benzofuran core is confirmed by IR spectroscopy.[1][2]

Mass Spectrometry (MS)

GC-MS Data

| Mass-to-Charge Ratio (m/z) | Interpretation |

| 176 | Molecular Ion [M]⁺ |

| 159 | Fragment |

| 103 | Fragment |

Note: The mass spectrum shows a prominent molecular ion peak at m/z 176, consistent with the molecular weight of this compound (C₉H₈N₂O₂).[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

A standardized protocol for NMR analysis involves dissolving 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d6. The solution is then filtered into an NMR tube.

Data Acquisition:

¹H and ¹³C NMR spectra are typically acquired on a Bruker 300 MHz or 500 MHz NMR spectrometer. The data is referenced to tetramethylsilane (TMS) as an internal standard.[4]

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Technique):

A small amount of the solid sample is intimately mixed and ground with dry potassium bromide (KBr). The mixture is then pressed under high pressure to form a thin, transparent pellet. This method is widely used for obtaining high-quality IR spectra of solid samples.[3][4]

Data Acquisition:

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker spectrometer.[3][4] The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation:

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the sample is typically dissolved in a volatile organic solvent before injection into the instrument.

Data Acquisition:

Mass analysis is carried out using a mass spectrometer, such as an Agilent mass spectrometer, often coupled with a gas chromatograph for separation of components.[4] Electron Ionization (EI) is a common method for generating ions.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

"biological activity of 3-Aminobenzofuran-2-carboxamide derivatives"

An In-depth Technical Guide to the Biological Activity of 3-Aminobenzofuran-2-carboxamide Derivatives

Introduction

Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, represents a core scaffold in a multitude of natural products and synthetic compounds with significant pharmacological importance.[1][2][3] Derivatives of this scaffold are integral to several clinically approved drugs, including the antiarrhythmic agent Amiodarone and the antidepressant Vilazodone.[1] Among the vast library of benzofuran derivatives, the this compound moiety has emerged as a particularly promising pharmacophore. The unique structural arrangement of the amino and carboxamide groups at the 2 and 3 positions of the benzofuran ring system provides a versatile template for designing novel therapeutic agents.[4]

Researchers have extensively explored these derivatives, revealing a broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and neuroprotective properties.[2][3][5] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, tailored for researchers, scientists, and professionals in drug development.

General Synthesis Strategies

The synthesis of this compound derivatives often begins with readily available starting materials like 2-hydroxybenzonitrile. A common synthetic pathway involves a multi-step process, including etherification, intramolecular cyclization, and subsequent modification of the resulting core structure.

A representative synthetic route starts with the reaction of 2-hydroxybenzonitrile with an appropriate haloacetonitrile to form an ether intermediate.[4] This intermediate then undergoes an internal cyclization reaction, typically mediated by a base such as potassium hydroxide or potassium tert-butoxide, to yield the key this compound core.[4][6] From this central intermediate, a variety of derivatives can be synthesized through further reactions, such as N-acylation or N-alkylation at the 3-amino position.[4][6]

Anticancer Activity

Several studies have highlighted the potent antiproliferative activity of this compound derivatives against a range of human cancer cell lines. These compounds have demonstrated efficacy against colon, breast, cervical, and lung cancer cells, often with IC50 values in the low micromolar range.

One study detailed the synthesis of 3-amidobenzofuran derivatives, with compound 28g showing significant antiproliferative effects against MDA-MB-231 (breast cancer), HCT-116 (colon carcinoma), and HT-29 (colon cancer) cell lines.[5] Another series of benzofuran-2-carboxamide derivatives linked to a 1,2,3-triazole moiety also exhibited potent anticancer activity, with compound 50g being particularly effective against HCT-116, HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells.[5] The mechanism of action for some derivatives has been linked to the induction of apoptosis.[5]

Quantitative Data: Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 28g | MDA-MB-231 (Breast) | 3.01 | [5] |

| HCT-116 (Colon) | 5.20 | [5] | |

| HT-29 (Colon) | 9.13 | [5] | |

| 50g | HCT-116 (Colon) | 0.87 | [5] |

| HeLa (Cervical) | 0.73 | [5] | |

| HepG2 (Liver) | 5.74 | [5] | |

| A549 (Lung) | 0.57 | [5] | |

| 37e | A549, HeLa, SGC7901, HCT116, MCF-7 | < 10 | [5] |

| 36b | LSD1 (Enzyme Target) | 0.065 | [5] |

Experimental Protocol: MTT Antiproliferative Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle (DMSO). The plates are then incubated for a further 48-72 hours.

-

MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[5]

Antimicrobial and Antifungal Activity

The benzofuran scaffold is known for its antimicrobial properties, and this compound derivatives are no exception.[3] These compounds have been screened against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains, demonstrating a broad spectrum of activity.

Studies have shown that certain derivatives exhibit moderate to good activity against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, and fungi like Candida albicans and Aspergillus niger.[7][8][9] The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity. For example, some benzofuran derivatives have shown MIC values as low as 0.39-3.12 µg/mL against various bacterial strains.[9] The antifungal mechanism for some benzofuran compounds is thought to involve the mobilization of intracellular Ca2+, leading to fungicidal effects.[10][11]

Quantitative Data: Antimicrobial & Antifungal Activity

| Compound Class | Microorganism | Activity Metric | Result | Reference | | :--- | :--- | :--- | :--- | | Benzofuran Derivatives | S. aureus, MRSA | MIC80 | 0.39-3.12 µg/mL |[9] | | Benzofuran Derivatives | Bacteria | MIC | 100 µg/mL |[8] | | Benzofuran Derivatives | Fungi | MIC | 200 µg/mL |[8] | | Aza-benzofuran (Cmpd 1) | S. typhimurium | MIC | 12.5 µg/mL |[12] | | Aza-benzofuran (Cmpd 1) | S. aureus | MIC | 12.5 µg/mL |[12] | | Aza-benzofuran (Cmpd 1) | E. coli | MIC | 25 µg/mL |[12] | | Benzofuran (Cmpd 6) | P. italicum, F. oxysporum | Antifungal | Potent Activity |[12] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

-

Inoculum Preparation: A pure culture of the target microorganism (bacterial or fungal) is grown overnight. The culture is then diluted in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a standardized concentration, typically equivalent to a 0.5 McFarland standard.[13]

-

Serial Dilution: The test compound is serially diluted (usually two-fold) in the broth medium across the wells of a 96-well microtiter plate.[7][13]

-

Inoculation: The standardized microbial inoculum is added to each well containing the diluted compound.

-

Controls: Positive control wells (broth with inoculum, no compound) and negative control wells (broth only) are included on each plate.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 27°C for 48 hours for fungi).[12][13]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7][13]

Neuroprotective Activity (Anti-Alzheimer's Disease)

A fascinating area of research for 3-aminobenzofuran derivatives is their potential as multifunctional agents for treating neurodegenerative disorders like Alzheimer's disease (AD).[6] The pathology of AD is complex, involving the loss of cholinergic neurons and the aggregation of amyloid-β (Aβ) plaques.[6]

A novel series of 3-aminobenzofuran derivatives was designed and synthesized as potent dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[6] By inhibiting these enzymes, these compounds can increase acetylcholine levels in the brain, a key therapeutic strategy for AD. Compound 5f , for instance, showed excellent inhibitory activity against both enzymes.[6] Furthermore, select compounds from this series also demonstrated the ability to inhibit the self-aggregation of the Aβ peptide, addressing another critical aspect of AD pathology.[6] Kinetic studies revealed a mixed-type inhibition model for compound 5f on AChE.[6]

Quantitative Data: Anti-Alzheimer's Activity

| Compound ID | Target | Activity Metric | Result | Reference | | :--- | :--- | :--- | :--- | | 5a-p series | AChE / BuChE | IC50 | 0.64 to 81.06 µM |[6] | | 5f | AChE / BuChE | Inhibition | Best in series |[6] | | 5h | Aβ (1-42) Aggregation | Inhibition | 38.8% |[6] | | 5f | Aβ (1-42) Aggregation | Inhibition | 29.8% |[6] | | Donepezil (Ref.) | Aβ (1-42) Aggregation | Inhibition | 14.9% |[6] |

Experimental Protocol: Cholinesterase Inhibition (Ellman's Method)

Ellman's method is a widely used, rapid, and sensitive spectrophotometric assay for measuring cholinesterase activity.[6]

-

Principle: The assay measures the activity of AChE or BuChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

-

Reagents: Phosphate buffer, DTNB solution, enzyme solution (AChE or BuChE), substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide), and test compounds.

-

Procedure:

-

In a 96-well plate, add buffer, DTNB solution, and the test compound at various concentrations.

-

Add the enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature.

-

Initiate the reaction by adding the substrate solution.

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis: The rate of reaction is determined from the slope of the absorbance vs. time curve. The percentage of inhibition is calculated for each concentration of the test compound relative to a control without any inhibitor. The IC50 value is then determined from the resulting dose-response curve.[6]

Conclusion

The this compound scaffold is a versatile and highly valuable platform in medicinal chemistry. The derivatives synthesized from this core structure have demonstrated a remarkable range of biological activities, including potent anticancer, broad-spectrum antimicrobial, and promising neuroprotective effects. The ability to readily modify the core structure allows for fine-tuning of pharmacological properties, enabling the development of compounds with enhanced potency and selectivity. The data and protocols presented in this guide underscore the significant therapeutic potential of this class of compounds, marking them as important leads for future drug discovery and development efforts. Further research into their structure-activity relationships, mechanisms of action, and in vivo efficacy is warranted to translate these promising findings into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 6. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jopcr.com [jopcr.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

Potential Therapeutic Targets for 3-Aminobenzofuran-2-carboxamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-aminobenzofuran-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Analogs derived from this core have been the subject of extensive research, revealing their potential in treating a range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. This technical guide provides an in-depth overview of the key therapeutic targets of this compound analogs, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to aid in future drug discovery and development efforts.

Neuroprotective Applications

This compound derivatives have shown significant promise as neuroprotective agents, particularly in the context of Alzheimer's disease and other neurodegenerative conditions. Their mechanisms of action are multifaceted, primarily involving the mitigation of excitotoxicity and the inhibition of cholinesterases.

Modulation of NMDA Receptor-Mediated Excitotoxicity

Overactivation of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, leads to excessive calcium influx and subsequent neuronal cell death, a phenomenon known as excitotoxicity.[1] Several 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been identified as potent inhibitors of NMDA-induced excitotoxicity in primary cultured rat cortical neurons.[1][2]

Quantitative Data: Neuroprotective Effects Against NMDA-Induced Excitotoxicity

| Compound ID | Substitution on Phenyl Ring | Cell Viability (%) at 100 µM | Reference |

| 1f | 2-CH₃ | >75 | [3] |

| 1j | 3-OH | >75 | [3] |

| 1a | Unsubstituted | >75 | [3] |

| 1c | 3-OCH₃, 4-OH | >75 | [3] |

| 1i | 4-CH₃ | >75 | [3] |

| 1l | 4-Cl | >75 | [3] |

| 1p | 2-CF₃ | >75 | [3] |

| 1q | 3-CF₃ | >75 | [3] |

| 1r | 4-CF₃ | >75 | [3] |

Among the tested compounds, 1f demonstrated the most potent neuroprotective activity, comparable to the known NMDA antagonist, memantine.[1][2] Compound 1j also exhibited a favorable profile with both neuroprotective and antioxidant properties.[1][2]

Signaling Pathway: NMDA Receptor-Mediated Excitotoxicity

Cholinesterase Inhibition

A key pathological hallmark of Alzheimer's disease is the decline in acetylcholine levels. Inhibiting the enzymes responsible for its degradation, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a validated therapeutic strategy.[4] A novel series of 3-aminobenzofuran derivatives has been synthesized and shown to be potent inhibitors of both AChE and BuChE.[4]

Quantitative Data: Cholinesterase Inhibitory Activity

| Compound ID | R Group | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Reference |

| 5a | H | 0.81 ± 0.02 | 0.82 ± 0.02 | [4] |

| 5f | 2-Fluorobenzyl | 0.64 ± 0.01 | 0.75 ± 0.01 | [4] |

| 5e | 3-Methoxybenzyl | 81.06 ± 1.25 | 75.43 ± 1.11 | [4] |

| Donepezil | (Standard) | 0.049 | - | [5] |

Compound 5f , with a 2-fluorobenzyl moiety, was identified as the most potent inhibitor of both AChE and BuChE in this series.[4] Kinetic studies revealed a mixed-type inhibition mechanism for compound 5f on AChE.[4] Furthermore, some of these compounds also demonstrated an ability to inhibit β-amyloid aggregation, another key pathological feature of Alzheimer's disease.[4]

Anticancer Potential

The versatility of the this compound scaffold extends to oncology, with various analogs exhibiting significant antiproliferative activity against a range of human cancer cell lines.[6] Key targets identified in this domain include the NF-κB signaling pathway and cyclin-dependent kinases (CDKs).

Inhibition of the NF-κB Signaling Pathway

The transcription factor nuclear factor-kappa B (NF-κB) is a critical regulator of inflammatory responses, cell survival, and proliferation.[7] Its aberrant activation is a hallmark of many cancers. Certain benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity.[7]

Signaling Pathway: NF-κB Activation and Inhibition

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are key regulators of the cell cycle, and their dysregulation is a common feature of cancer.[8] Specifically, CDK2 has emerged as a promising target for anticancer drug development.[8] Hybrid molecules combining the benzofuran scaffold with a piperazine moiety have been designed as novel CDK2 type II inhibitors.[9]

Quantitative Data: Antiproliferative and CDK2 Inhibitory Activities

| Compound ID | Target Cancer Cell Line | Antiproliferative IC₅₀ (µM) | CDK2 IC₅₀ (nM) | Reference |

| 28g | MDA-MB-231 (Breast) | 3.01 | - | [6] |

| 28g | HCT-116 (Colon) | 5.20 | - | [6] |

| 28g | HT-29 (Colon) | 9.13 | - | [6] |

| 9h | - | - | 40.91 | [9] |

| 11d | - | - | 41.70 | [9] |

| 11e | - | - | 46.88 | [9] |

| 13c | - | - | 52.63 | [9] |

| Staurosporine | (Reference) | - | 56.76 | [9] |

Several of these compounds exhibited potent CDK2 inhibitory activity, with IC₅₀ values lower than the reference compound staurosporine.[9]

Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases. This compound analogs have demonstrated potential as anti-inflammatory agents by targeting specific chemokine signaling pathways.

Modulation of the CCL20/CCR6 Axis

The chemokine CCL20 and its receptor CCR6 play a crucial role in the migration of immune cells to sites of inflammation and are implicated in inflammatory bowel disease and colorectal cancer.[10] Benzofuran-2-carboxamide derivatives have been identified as inhibitors of CCL20-induced chemotaxis.[10]

Signaling Pathway: CCL20/CCR6-Mediated Chemotaxis

Experimental Protocols

The following are summaries of key experimental methodologies employed in the evaluation of this compound analogs.

General Experimental Workflow

Neuroprotective Activity Against NMDA-Induced Excitotoxicity

-

Cell Culture: Primary cortical neurons are prepared from rat embryos and cultured.

-

Treatment: Neurons are pre-treated with various concentrations of the test compounds for a specified duration.

-

Induction of Excitotoxicity: NMDA is added to the culture medium to induce excitotoxicity.

-

Assessment of Cell Viability: Cell viability is measured using a quantitative method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at a specific wavelength, and cell viability is expressed as a percentage of the control group.[3]

Cholinesterase Inhibition Assay (Ellman's Method)

-

Principle: This spectrophotometric method measures the activity of cholinesterases by detecting the product of the enzymatic reaction.

-

Reagents: Acetylthiocholine (or butyrylthiocholine) as the substrate, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the test compounds.

-

Procedure: The enzyme is incubated with the test compound at various concentrations. The substrate is then added, and the change in absorbance is monitored over time at a specific wavelength.

-

Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined.[4]

Antiproliferative Activity (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.[6]

Conclusion

This compound analogs represent a highly versatile and promising class of compounds with the potential to address significant unmet medical needs in neurodegeneration, oncology, and inflammatory diseases. The data and methodologies presented in this guide highlight the key therapeutic targets and provide a foundation for the rational design and development of novel drug candidates based on this privileged scaffold. Further exploration of the structure-activity relationships and optimization of the lead compounds identified herein are warranted to translate these promising preclinical findings into clinically effective therapies.

References

- 1. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 3. benchchem.com [benchchem.com]

- 4. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of selective tertiary amide inhibitors of cyclin dependent kinase 2 (CDK2) - American Chemical Society [acs.digitellinc.com]

- 9. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzofuran-2-Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20-Induced Chemotaxis and Colon Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Benzofurans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active compounds, driving continuous innovation in synthetic methodologies.[1][2][3] This technical guide provides a comprehensive overview of the core strategies for the synthesis of benzofurans, with a focus on both classical and modern catalytic approaches. Detailed experimental protocols for key reactions are provided, and quantitative data is summarized for comparative analysis.

I. Palladium-Catalyzed Methodologies

Palladium catalysis has emerged as a powerful tool for the construction of the benzofuran ring system, offering high efficiency and broad substrate scope. Common strategies include Sonogashira coupling followed by cyclization, and intramolecular C-H activation.

Sonogashira Coupling and Cyclization

A prevalent method for synthesizing 2-substituted benzofurans involves the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization. This reaction is often catalyzed by a combination of palladium and copper complexes.[1][2]

Experimental Protocol: Synthesis of 2-Arylbenzofurans via Sonogashira Coupling

-

Reaction Setup: To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol) and copper(I) iodide (0.06 mmol) are added.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 12 hours under an inert atmosphere.

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-arylbenzofuran.

| Entry | o-Iodophenol | Terminal Alkyne | Product | Yield (%) |

| 1 | 2-Iodophenol | Phenylacetylene | 2-Phenylbenzofuran | 85-95 |

| 2 | 4-Methyl-2-iodophenol | Phenylacetylene | 5-Methyl-2-phenylbenzofuran | 88 |

| 3 | 2-Iodophenol | 1-Octyne | 2-Hexylbenzofuran | 75 |

Catalytic Cycle: Sonogashira Coupling and Cyclization

Caption: Catalytic cycle for the synthesis of benzofurans via Sonogashira coupling.

II. Copper-Catalyzed Syntheses

Copper-based catalysts offer a cost-effective and efficient alternative to palladium for the synthesis of benzofurans. These methods often involve intramolecular C-O bond formation.

Intramolecular Dehydrogenative Coupling

A notable copper-catalyzed method is the intramolecular dehydrogenative O-H/C-H coupling reaction. This approach is particularly useful for synthesizing substituted benzofurans from readily available precursors.[2]

Experimental Protocol: Copper-Catalyzed Intramolecular Dehydrogenation

-

Reaction Setup: A mixture of the o-hydroxyphenyl-substituted substrate (1.0 mmol), copper catalyst (e.g., Cu(OAc)₂, 0.1 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol) in a suitable solvent (e.g., pyridine) is prepared in a sealed tube.

-

Reaction Conditions: The reaction mixture is heated at 120 °C for 24 hours.

-

Work-up and Purification: After cooling to room temperature, the mixture is filtered, and the solvent is evaporated. The crude product is purified by flash column chromatography to yield the benzofuran derivative.

| Entry | Substrate | Catalyst | Base | Yield (%) |

| 1 | 2-(2-phenylethenyl)phenol | Cu(OAc)₂ | Cs₂CO₃ | 85 |

| 2 | 2-(2-thienylethenyl)phenol | CuBr | K₂CO₃ | 78 |

| 3 | 1-(2-hydroxyphenyl)-2-phenylethanone | CuI | Na₂CO₃ | 82 |

Reaction Workflow: Intramolecular Dehydrogenative Coupling

Caption: General workflow for copper-catalyzed benzofuran synthesis.

III. Acid and Base-Catalyzed Methods

Classical methods for benzofuran synthesis often employ acid or base catalysis. These reactions, while sometimes requiring harsh conditions, remain valuable for their simplicity and the accessibility of starting materials.

Acid-Catalyzed Cyclization of α-Aryloxy Ketones

The intramolecular cyclization of α-aryloxy ketones is a straightforward method for preparing benzofurans, typically promoted by a Brønsted or Lewis acid.

Experimental Protocol: Brønsted Acid-Catalyzed Cyclization

-

Reaction Setup: The α-aryloxy ketone (1.0 mmol) is dissolved in a suitable solvent such as toluene. A Brønsted acid catalyst (e.g., acetic acid or p-toluenesulfonic acid, 0.2 mmol) is added to the solution.

-

Reaction Conditions: The mixture is heated to reflux for 4-8 hours, with monitoring by thin-layer chromatography.

-

Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is removed in vacuo. The residue is purified by recrystallization or column chromatography to give the benzofuran product.

Base-Catalyzed Rap–Stoermer Reaction

The Rap–Stoermer reaction is a classic base-catalyzed condensation of a salicylaldehyde with an α-haloketone to produce a benzofuran.[1]

Experimental Protocol: Rap–Stoermer Reaction

-

Reaction Setup: A mixture of the substituted salicylaldehyde (1.0 mmol) and an α-haloketone (1.1 mmol) is treated with a base such as triethylamine (1.5 mmol).

-

Reaction Conditions: The reaction is typically carried out under neat conditions or in a high-boiling solvent and heated for 2-6 hours.

-

Work-up and Purification: The reaction mixture is cooled and partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

| Entry | Salicylaldehyde | α-Haloketone | Base | Yield (%) |

| 1 | Salicylaldehyde | 2-Bromoacetophenone | Triethylamine | 81-97 |

| 2 | 5-Chlorosalicylaldehyde | 2-Chloro-1-phenylethanone | K₂CO₃ | 85 |

| 3 | 3-Methoxysalicylaldehyde | 2-Bromo-1-(4-methoxyphenyl)ethanone | Piperidine | 90 |

Logical Relationship: Acid vs. Base Catalyzed Cyclization

References

A Technical Guide to 3-Aminobenzofuran-2-carboxamide: A Key Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Aminobenzofuran-2-carboxamide, a heterocyclic compound that serves as a critical building block in the synthesis of novel therapeutic agents. While direct biological data on this specific molecule is limited, its core structure is extensively utilized to generate derivatives with significant pharmacological potential, particularly in the field of neurodegenerative diseases.

Chemical Identity and Properties

This compound is a stable, off-white to light yellow powder. Its fundamental properties are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 54802-10-7[1][2][3][4] |

| IUPAC Name | 3-amino-1-benzofuran-2-carboxamide[3] |

| Synonyms | 3-Amino-1-benzofuran-2-carboxamide, RefChem:497707[3] |

Table 2: Physicochemical Data

| Property | Value |

| Molecular Formula | C₉H₈N₂O₂[2][3] |

| Molecular Weight | 176.17 g/mol [2][3] |

| Melting Point | 157-161 °C[1][2][4] |

| Appearance | Off-white to light yellow powder |

| Purity | ≥97%[1][2] |

| InChI Key | FXOYSSLDDDZIJN-UHFFFAOYSA-N[2] |

| SMILES | NC(=O)c1oc2ccccc2c1N[2] |

Core Application in Drug Discovery

The benzofuran scaffold is a prominent feature in many natural products and approved pharmaceuticals, recognized for a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[5][6] this compound functions as a versatile intermediate, enabling chemists to synthesize libraries of elaborate derivatives for screening campaigns.[5][7]

Research has particularly focused on developing derivatives as multifunctional agents for the treatment of Alzheimer's disease.[8] These novel compounds are often designed to interact with multiple pathological targets, a key strategy in addressing complex diseases.

Mechanism of Action of Derivatives in Alzheimer's Disease

Derivatives of 3-aminobenzofuran have been synthesized and evaluated as potent inhibitors of key enzymes and processes implicated in the progression of Alzheimer's disease.[8] The primary targets include acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Additionally, these compounds have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology.[8][9]

Caption: Therapeutic strategy for 3-aminobenzofuran derivatives in Alzheimer's disease.

Experimental Protocols: Synthesis of Derivatives

While a specific protocol for the parent this compound is not detailed in the surveyed literature, extensive methodologies exist for its derivatization. The following protocols outline a highly modular route to generate a diverse range of C3-substituted benzofuran-2-carboxamides, demonstrating the compound's utility.[5][7]

Experimental Workflow for Derivative Synthesis

The synthetic strategy involves a palladium-catalyzed C-H arylation to install substituents at the C3 position, followed by a transamidation to introduce various amine functionalities at the C2 carboxamide position.[5][7] This powerful combination allows for the rapid assembly of molecular complexity from a common benzofuran precursor.

Caption: General workflow for synthesizing diverse benzofuran-2-carboxamide derivatives.

Protocol 1: General Procedure for C–H Arylation

This protocol describes the palladium-catalyzed installation of aryl groups at the C3 position of an N-(quinolin-8-yl)benzofuran-2-carboxamide substrate.[5]

-

Reaction Setup : In a reaction vial, charge N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equiv), the desired aryl iodide (3.0 equiv), Pd(OAc)₂ (5-10 mol%), AgOAc (1.5 equiv), and NaOAc (1.0 equiv).

-

Solvent Addition : Suspend the solids in cyclopentyl methyl ether (CPME) to a concentration of 0.5 M.

-

Reaction Conditions : Seal the vial under an inert atmosphere (e.g., Nitrogen or Argon) and stir the reaction mixture at 110 °C.

-

Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reaction times may vary (typically 7-24 hours).

-

Workup and Purification : Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel to yield the C3-arylated product.

Protocol 2: Two-Step, One-Pot Transamidation

This procedure details the cleavage of the 8-aminoquinoline directing group and its replacement with a new amine nucleophile.[5]

Step 1: Boc Activation

-

Dissolve the C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamide product from Protocol 1 (1.0 equiv) in acetonitrile (MeCN) (0.1 M).

-

Add di-tert-butyl dicarbonate (Boc₂O, 5.0 equiv) and 4-dimethylaminopyridine (DMAP, 15 mol%).

-

Stir the mixture at 60 °C for 5 hours to form the N-acyl-Boc-carbamate intermediate. Do not isolate.

Step 2: Aminolysis

-

To the crude reaction mixture from Step 1, add toluene to achieve a concentration of 0.5 M.

-

Add the desired primary or secondary amine (1.5 equiv).

-

Stir the reaction at 60 °C. Reaction times are typically short (0.5 to 6 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure and purify by column chromatography to afford the final C3-substituted benzofuran-2-carboxamide derivative.

References

- 1. This compound 97 54802-10-7 [sigmaaldrich.com]

- 2. This compound 97 54802-10-7 [sigmaaldrich.com]

- 3. This compound | C9H8N2O2 | CID 600546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97 | 54802-10-7 [amp.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The 3-Aminobenzofuran-2-carboxamide Scaffold: A Versatile Framework for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran nucleus, a heterocyclic motif composed of a fused benzene and furan ring, is a cornerstone in medicinal chemistry, appearing in numerous natural products and clinically approved drugs.[1][2][3] Among its many derivatives, the 3-aminobenzofuran-2-carboxamide scaffold has emerged as a particularly promising framework for the design of novel therapeutic agents. Its structural rigidity, coupled with the capacity for diverse functionalization at the amino and carboxamide groups, allows for the precise tuning of physicochemical properties and biological activity. This guide explores the synthesis, biological significance, and therapeutic potential of this privileged scaffold, providing a comprehensive resource for its application in contemporary drug design.

Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through several synthetic strategies. A common and effective approach involves a multi-step sequence starting from readily available precursors.

A novel and efficient method for generating a variety of substituted 3-amino-2,3-dihydrobenzofuran derivatives is through a visible-light-driven iron-catalyzed decarboxylative cyclization reaction. This process utilizes 2-carboxymethoxybenzaldehyde and various aryl amines, proceeding under mild conditions to deliver the target compounds in good to excellent yields.[4] Mechanistic studies suggest that the iron catalyst facilitates the decarboxylation of alkyl carboxylic acids to form alkyl radicals via a visible-light-induced protocol, which then undergoes a one-pot cyclization cascade.[4]

Another versatile strategy employs a cascade cyclization to synthesize aminobenzofuran spiroindanone and spirobarbituric acid derivatives. This method uses substrates such as 2-bromo-1,3-indandione, 5-bromo-1,3-dimethylbarbituric acid, and ortho-hydroxy α-aminosulfones to achieve the desired products in high yields.[4]

Furthermore, a three-step synthesis has been developed for novel 3-aminobenzofuran derivatives starting from 2-hydroxybenzonitrile.[5] This pathway involves the reaction of 2-hydroxybenzonitrile with 4-(bromomethyl)pyridine in the presence of K2CO3 to yield 2-(pyridin-4-ylmethoxy)benzonitrile. Subsequent cyclization with t-BuOK in DMF affords 4-(3-aminobenzofuran-2-yl)pyridine, which can be further modified.[5]

A highly modular route to elaborate benzofuran-2-carboxamide derivatives combines 8-aminoquinoline directed C–H arylation with transamidation chemistry.[1][6] Palladium catalysis is used to install a diverse range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The directing group is then cleaved, and further diversification is achieved through a one-pot, two-step transamidation procedure that proceeds via an N-acyl-Boc-carbamate intermediate.[1][6]

Biological Activities and Therapeutic Applications

The this compound scaffold is associated with a broad spectrum of biological activities, making it a valuable starting point for the development of drugs targeting a range of diseases.

Antimicrobial and Antifungal Activity

Derivatives of the benzofuran scaffold have demonstrated significant antimicrobial and antifungal properties.[3] For instance, certain fused benzofuran derivatives containing coumarin and pyridine rings have shown antibacterial activity against Pseudomonas cichorii and antifungal activity against Aspergillus fumigatus and Penicillium wortmanni.[3] Structure-activity relationship (SAR) studies suggest that the benzofuran, pyrazoline, and thiazole moieties are crucial for their antimicrobial effects.[3]

Anticancer and Kinase Inhibition

The benzofuran framework is a well-established scaffold for the development of anticancer agents.[3][7] Derivatives have shown inhibitory activity against various cancer cell lines.[7] A notable mechanism of action is the inhibition of protein kinases, which are key regulators of cellular processes often dysregulated in cancer.

Specifically, 3-(piperazinylmethyl)benzofuran derivatives have been identified as novel type II inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[8] Certain compounds in this series exhibited potent inhibitory activity with IC50 values as low as 40.91 nM, which is more potent than the reference compound staurosporine (IC50 of 56.76 nM).[8] These compounds also displayed promising antiproliferative activity against various cancer cell lines.[8]

Furthermore, dibenzo[b,d]furan derivatives, inspired by the natural product cercosporamide, have been identified as potent dual inhibitors of Pim and CLK1 kinases, which are overexpressed in many cancers.[9]

The inhibitory effect on Nuclear Factor-kappa B (NF-κB) transcriptional activity is another avenue through which benzofuran derivatives exert their anticancer effects.[10]

Neuroprotective and Anti-Alzheimer's Disease Activity

Novel 3-aminobenzofuran derivatives have been designed and synthesized as multifunctional agents for the treatment of Alzheimer's disease.[5] These compounds have shown potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[5] One derivative, compound 5f , which contains a 2-fluorobenzyl moiety, demonstrated the most potent inhibitory activity and also showed efficacy in preventing the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease.[5] Kinetic studies revealed a mixed-type inhibition of AChE by this compound.[5]

Additionally, 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been evaluated for their neuroprotective and antioxidant activities.[11] Several of these compounds provided significant protection against NMDA-induced excitotoxic neuronal cell damage.[11]

Anti-inflammatory and Antioxidant Properties

Benzofuran-2-carboxamide derivatives have also been investigated for their anti-inflammatory and antioxidant activities.[7][12] Certain 3-(glycinamido)- and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives have been synthesized and evaluated for these properties.[12] Some novel benzofuran-2-carboxamide derivatives have shown the ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals and inhibit lipid peroxidation.[7][11]

Quantitative Biological Data

The following tables summarize the reported biological activities of various this compound derivatives and related compounds.

| Compound ID | Target | Activity Type | Value | Reference |

| 9h | CDK2 | IC50 | 40.91 nM | [8] |

| 11d | CDK2 | IC50 | 41.70 nM | [8] |

| 11e | CDK2 | IC50 | 46.88 nM | [8] |

| 13c | CDK2 | IC50 | 52.63 nM | [8] |

| Staurosporine (Reference) | CDK2 | IC50 | 56.76 nM | [8] |

| 10 | Ischemic Cell Death Inhibition | EC50 | 0.532 µM | [13] |

| 18 | Ischemic Cell Death Inhibition | EC50 | 0.557 µM | [13] |

| 48 | MCF-7 Cell Proliferation | IC50 | 43.08 µM | [3] |

Experimental Protocols

General Procedure for the Synthesis of 2-(pyridin-4-yl) 3-aminobenzofuran derivative (4)[5]

A mixture of 2-(pyridin-4-ylmethoxy)benzonitrile (3 mmol) and potassium tert-butoxide (5 mmol) in DMF (5 ml) was stirred at 80°C for 5 hours. After completion of the reaction, the mixture was cooled to room temperature and poured into ice water. The resulting precipitate was filtered, washed with water, and recrystallized from ethanol to afford the title compound.

General Procedure for Pd-catalyzed C–H Arylation of Benzofuran Substrates[2]

A benzofuran substrate (0.15 mmol), a (hetero)aryl iodide (3.0 equiv.), Pd(OAc)2 (5 mol%), AgOAc (1.5 equiv.), and NaOAc (1 equiv.) were dissolved in cyclopentyl methyl ether (CPME) (0.5 M). The mixture was heated at 110 °C under an inert atmosphere for the specified time.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay[5]

The cholinesterase inhibitory activity of the synthesized compounds was determined using a modified Ellman's spectrophotometric method. Electric eel AChE and horse serum BuChE were used as the enzyme sources. The assay was performed in a 96-well microplate, and the rate of hydrolysis of acetylthiocholine iodide or butyrylthiocholine iodide was measured by monitoring the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm.

Visualizing Molecular Pathways and Experimental Workflows

CDK2 Inhibition and Cell Cycle Arrest

The inhibition of CDK2 by 3-(piperazinylmethyl)benzofuran derivatives leads to cell cycle arrest, primarily at the G1/S transition, thereby inhibiting cancer cell proliferation.

Caption: Inhibition of CDK2 by benzofuran derivatives blocks the G1/S transition.

Synthetic Workflow for Benzofuran-2-carboxamides via C-H Arylation and Transamidation

This workflow illustrates a modular approach to synthesize diverse benzofuran-2-carboxamides.

Caption: A two-step synthetic route to functionalized benzofuran-2-carboxamides.

Conclusion

The this compound scaffold represents a highly versatile and privileged structure in the field of drug design. Its synthetic tractability allows for the creation of large and diverse chemical libraries, while its inherent biological activities provide a solid foundation for the development of novel therapeutics. The demonstrated efficacy of its derivatives as kinase inhibitors, neuroprotective agents, and antimicrobial compounds underscores the vast potential of this scaffold. Future research focusing on the optimization of lead compounds, elucidation of detailed mechanisms of action, and exploration of novel therapeutic targets will undoubtedly continue to expand the medicinal chemistry landscape of 3-aminobenzofuran-2-carboxamides.

References

- 1. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 8. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Aminobenzofuran-2-carboxamide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The benzofuran scaffold is a prominent heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1] Derivatives of benzofuran, particularly 3-aminobenzofuran-2-carboxamides, have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4] For instance, certain derivatives have been designed as multifunctional agents for treating Alzheimer's disease by inhibiting cholinesterases and amyloid-β aggregation.[5][6] The development of efficient and modular synthetic routes to access these valuable compounds is crucial for screening campaigns and the discovery of new therapeutic agents.[1][7]

This document provides detailed protocols for two distinct and effective methods for synthesizing the 3-aminobenzofuran core structure, along with a more advanced method for further diversification.

Synthesis Methodologies Overview

There are several strategic approaches to synthesize 3-aminobenzofuran-2-carboxamide derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

-

Method 1: Cesium Carbonate-Mediated Domino Reaction. This is a highly efficient, rapid, room-temperature synthesis that involves a reaction between a 2-hydroxybenzonitrile and a 2-bromoacetophenone derivative to yield 3-amino-2-aroyl benzofurans.[8] The use of cesium carbonate is crucial and often shows better results than other bases, a phenomenon sometimes referred to as the "cesium effect".[8]

-

Method 2: Intramolecular Cyclization. This classic approach begins with the alkylation of 2-hydroxybenzonitrile with chloroacetonitrile, followed by a base-mediated intramolecular cyclization to form the key intermediate, this compound.[2] This method is robust for producing the unsubstituted parent compound.

-

Method 3: Palladium-Catalyzed C-H Arylation and Transamidation. For creating a diverse library of derivatives, a more advanced strategy involves the C-H arylation at the C3 position of a pre-formed N-(quinolin-8-yl)benzofuran-2-carboxamide, followed by a transamidation step to cleave the directing group and install various amide functionalities.[1][7] This modular approach allows for extensive diversification at both the C3 position and the C2 carboxamide group.[1]

The following diagram illustrates the general workflow for synthesizing and diversifying these compounds.

Caption: General workflow for synthesis and diversification.

Experimental Protocols

Method 1: Cesium Carbonate-Mediated Synthesis of 3-Amino-2-aroylbenzofurans

This protocol is adapted from a Cs₂CO₃-mediated methodology for the rapid, room-temperature synthesis of 3-amino-2-aroyl benzofurans.[8] It is highly efficient, often concluding within 10-20 minutes.

Reaction Pathway:

Caption: Pathway for Cs₂CO₃-mediated synthesis.

Materials:

-

2-Hydroxybenzonitrile (or substituted derivative)

-